



Application Note: Quantitative Analysis of Dihydrolinalool using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Dihydrolinalool	
Cat. No.:	B102403	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrolinalool (3,7-Dimethyl-6-octen-3-ol) is a terpene alcohol with the molecular formula C10H20O.[1] It is used as a fragrance ingredient in various consumer products. Accurate and reliable quantification of **dihydrolinalool** is essential for quality control in manufacturing, research into essential oil composition, and safety assessments. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **dihydrolinalool**. [2][3] Its high sensitivity and selectivity make it the preferred method for analyzing complex matrices.[4]

This application note provides a detailed protocol for the analysis of **dihydrolinalool** using GC-MS, including sample preparation, instrument parameters, and data analysis. The method is designed to be robust, precise, and accurate for quantitative purposes.

Experimental Workflow

The overall experimental process for the GC-MS analysis of **dihydrolinalool** is outlined below. The workflow begins with sample preparation, followed by instrumental analysis, and concludes with data processing and interpretation.





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Caption: Overall workflow from sample preparation to final report generation.

Experimental Protocols Sample Preparation (Liquid Injection)

This protocol is suitable for samples where **dihydrolinalool** is in a liquid matrix or can be extracted into a solvent.

- Reagents and Materials:
 - Dihydrolinalool analytical standard
 - Internal Standard (IS), e.g., n-Tridecane (C13) or a deuterated analog[5]
 - Solvent: Hexane, Ethyl Acetate, or Dichloromethane (GC grade)
 - Sample vials: 1.5 mL glass autosampler vials
 - Syringe filters: 0.22 μm
- Procedure:
 - Standard Preparation: Prepare a stock solution of **dihydrolinalool** (e.g., 1000 μg/mL) in the chosen solvent. Create a series of calibration standards by serial dilution to cover the expected sample concentration range (e.g., 0.1 10 μg/mL).
 - Internal Standard Spiking: Spike all calibration standards and samples with the internal standard to a fixed concentration (e.g., 10 μg/mL).
 - Sample Extraction/Dilution:
 - For solid samples, dissolve a known weight in a suitable solvent.



- For liquid samples, perform a dilution to bring the analyte concentration within the calibration range. A starting concentration of approximately 1 mg/mL before final dilution is often recommended.
- Filtration: Filter the final prepared samples and standards through a 0.22 μm filter to remove any particulates before transferring to an autosampler vial.
- Alternative Preparation Techniques:
 - Static Headspace (HS): Suitable for analyzing volatile compounds in solid or liquid samples. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC.
 - Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber extracts analytes from the sample matrix (either directly immersed or in the headspace).
 The fiber is then desorbed in the GC inlet.

GC-MS Instrumentation and Parameters

The following table outlines typical parameters for the GC-MS analysis of terpenes like **dihydrolinalool**.



Parameter	Recommended Setting
Gas Chromatograph (GC)	
Column	HP-5MS (or equivalent 5% Phenyl- methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μm film thickness
Carrier Gas	Helium or Hydrogen, constant flow mode at 1.0 - 1.3 mL/min
Inlet Temperature	250 °C
Injection Volume	1 μL
Injection Mode	Split (e.g., 50:1 split ratio) or Splitless, depending on concentration
Oven Program	Initial temp 60-70°C (hold 3 min), ramp at 5-30°C/min to 240-250°C (hold 5 min)
Mass Spectrometer (MS)	
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temp	230 °C
Transfer Line Temp	250 - 280 °C
Mass Scan Range	40 - 400 amu
Scan Mode	Full Scan (for identification), Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity quantification

Data Analysis and Expected Results Identification

Dihydrolinalool is identified by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum can also be compared against a spectral library like the NIST database.



- Molecular Weight: 156.27 g/mol
- Kovats Retention Index (Standard Non-polar column): ~1120

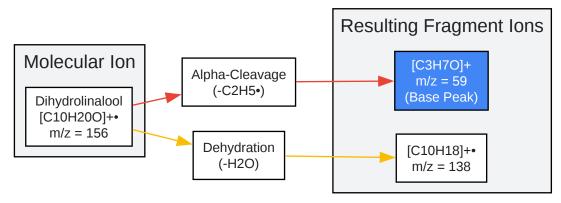
Mass Spectrum and Fragmentation

The mass spectrum of **dihydrolinalool** is characterized by specific fragment ions. As a tertiary alcohol, its fragmentation in an El source is dominated by two main pathways: alpha-cleavage and dehydration.

- Molecular Ion (M+): The molecular ion peak at m/z 156 may be weak or absent.
- Key Fragment Ions (m/z): 59, 71, 43, 95, 81, 123.
- Base Peak: m/z 59.

The diagram below illustrates the proposed primary fragmentation pathways for **dihydrolinalool**.

Proposed EI Fragmentation of Dihydrolinalool



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Caption: Primary fragmentation pathways of **dihydrolinalool** in an El source.

Quantification

Quantification is achieved by constructing a calibration curve. The peak area ratio of the **dihydrolinalool** quantifier ion (e.g., m/z 59) to the internal standard's quantifier ion is plotted



against the concentration of the calibration standards. The concentration of **dihydrolinalool** in unknown samples is then calculated from this curve.

Method Validation

A full method validation should be performed to ensure reliability. The following table summarizes typical performance data for GC-MS analysis of terpenes.

Validation Parameter	Typical Acceptance Criteria / Value
Linearity (r²)	> 0.99
Calibration Range	0.1 - 10.0 μg/mL
Limit of Detection (LOD)	0.25 μg/mL
Limit of Quantification (LOQ)	0.017–0.129 μg/mL
Accuracy (% Recovery)	80 - 120%
Precision (% RSD)	< 15%

Conclusion

The GC-MS method described provides a selective, sensitive, and reliable protocol for the quantitative analysis of **dihydrolinalool**. The detailed sample preparation, instrumental parameters, and data analysis workflow can be readily implemented in a laboratory setting. Proper method validation is crucial to ensure the accuracy and precision of the results for research, quality control, and regulatory purposes.

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